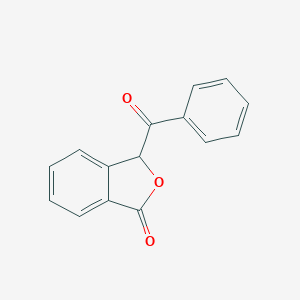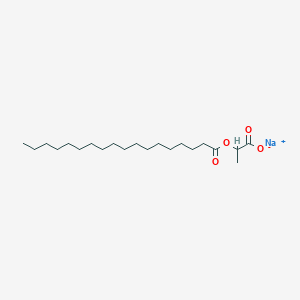
Sodium 1-carboxylatoethyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-carboxylatoethyl stearate: is a compound with the chemical formula C21H40O4.Na . It is a sodium salt of stearoyl lactylate, commonly used as an emulsifier and surfactant in various industries. This compound is known for its ability to reduce surface tension, stabilize emulsions, and enhance the texture and shelf life of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 1-carboxylatoethyl stearate is typically synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with sodium hydroxide. The reaction involves heating stearic acid and lactic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, stearic acid and lactic acid, are mixed in a reactor and heated to the desired temperature. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-carboxylatoethyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form stearic acid and lactic acid.
Oxidation: It can be oxidized to form stearic acid and other oxidation products.
Substitution: It can undergo substitution reactions with other acids or bases to form different esters or salts.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various acids or bases under controlled conditions.
Major Products Formed:
Hydrolysis: Stearic acid and lactic acid.
Oxidation: Stearic acid and other oxidation products.
Substitution: Different esters or salts depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 1-carboxylatoethyl stearate is used as an emulsifier and surfactant in chemical formulations. It helps in stabilizing emulsions and improving the texture of products .
Biology: In biological research, it is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions. It is also used in the preparation of liposomes and other lipid-based delivery systems .
Medicine: this compound is used in pharmaceutical formulations as an emulsifier and stabilizer. It helps in improving the bioavailability and stability of drugs .
Industry: In the food industry, it is used as an emulsifier in baked goods, dairy products, and other processed foods. It helps in improving the texture, shelf life, and overall quality of food products .
Wirkmechanismus
The mechanism of action of sodium 1-carboxylatoethyl stearate involves its interaction with proteins and lipids. It forms complexes with proteins, enhancing their solubility and stability. In emulsions, it reduces surface tension and stabilizes the dispersed phase, preventing separation and improving the texture of the product .
Vergleich Mit ähnlichen Verbindungen
- Sodium stearoyl lactylate
- Calcium stearoyl lactylate
- Sodium lauryl sulfate
- Sodium stearate
Uniqueness: Sodium 1-carboxylatoethyl stearate is unique due to its specific combination of stearic acid and lactic acid, which provides it with excellent emulsifying and stabilizing properties. It is particularly effective in improving the texture and shelf life of food products, making it a preferred choice in the food industry .
Eigenschaften
CAS-Nummer |
18200-72-1 |
|---|---|
Molekularformel |
C21H40O4.Na C21H40NaO4 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
sodium;2-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24); |
InChI-Schlüssel |
BPTDNBSSZIHRIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.[Na] |
Key on ui other cas no. |
18200-72-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


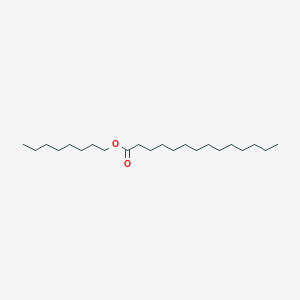

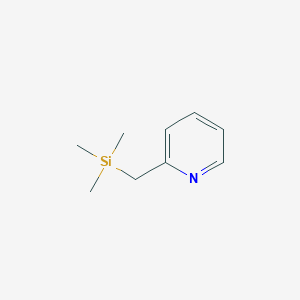
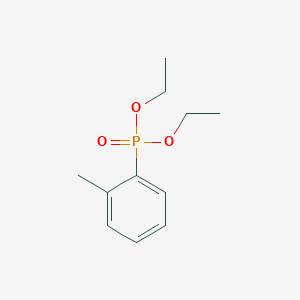
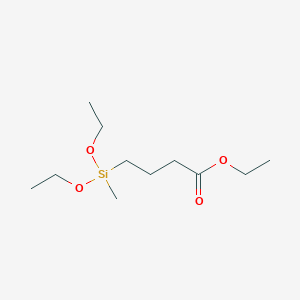
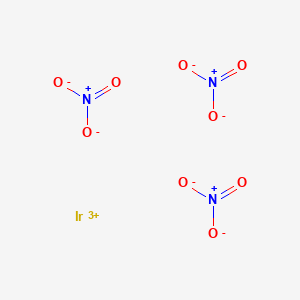
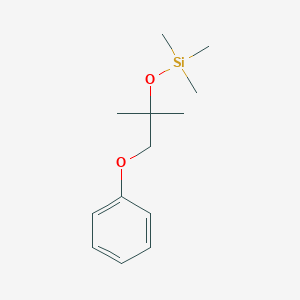

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

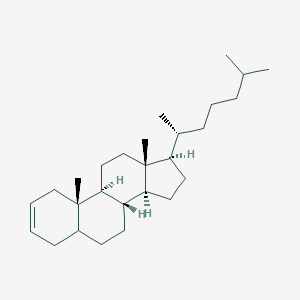
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
![3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B103202.png)
